
commercial availability and suppliers of 2-
Iodoethyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Iodoethyl ether

Cat. No.: B020515 Get Quote

An In-depth Technical Guide to 2-Iodoethyl Ether: Commercial Availability, Synthesis, and

Application

Executive Summary
This technical guide provides a comprehensive overview of 2-iodoethyl ether (also known as

bis(2-iodoethyl) ether or 1-iodo-2-(2-iodoethoxy)ethane), a versatile yet specialized bifunctional

alkylating agent. Primarily utilized by researchers in synthetic organic chemistry and drug

development, its high reactivity makes it a valuable reagent for constructing heterocyclic

systems and introducing flexible ethylene oxide linkers. This document details its

physicochemical properties, commercial availability from key suppliers, core synthetic

applications with a focus on mechanistic principles, a detailed experimental protocol for a

common transformation, and essential safety and handling information. The insights provided

are intended to equip researchers, scientists, and drug development professionals with the

practical and theoretical knowledge required for its effective and safe use in the laboratory.

Physicochemical and Structural Data
2-Iodoethyl ether is a dense, oily liquid whose utility is derived from the two primary alkyl

iodide functionalities. These groups are highly susceptible to nucleophilic attack, making the

molecule an excellent substrate for SN2 reactions.
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Property Value Reference(s)

CAS Number 34270-90-1 [1][2]

IUPAC Name 1-iodo-2-(2-iodoethoxy)ethane [2]

Synonyms
Bis(2-iodoethyl) ether, 1,5-

Diiodo-3-oxopentane
[3]

Molecular Formula C₄H₈I₂O [1]

Molecular Weight 325.91 g/mol [1]

Appearance
Colorless to brown or light

orange oil
[2]

Density 2.296 g/mL at 25 °C [1][3]

Boiling Point 140-141 °C (decomposes) [1][3]

Refractive Index (n²⁰/D) 1.6015 [1][3]

Solubility Soluble in dichloromethane [2]

SMILES C(CI)OCCI [2]

Commercial Availability and Procurement
Supplier Overview
2-Iodoethyl ether is available from several fine chemical suppliers, typically on a research to

semi-bulk scale. Purity levels are generally high, and some suppliers offer versions stabilized

with copper chips to prevent decomposition, which can be triggered by light or trace acids.
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Supplier Typical Purity Notes

Sigma-Aldrich Varies
Check specific product number

for purity.

TCI Chemicals >98.0% (GC)
Offered stabilized with copper

chip.

Alfa Chemistry ~96% Research quantities available.

ChemicalBook 97%, 98%, 99%
Lists multiple suppliers and

purity grades.

Smolecule In Stock Research quantities available.

Quality Control and Impurity Profile
Expert Insight: The primary route for synthesizing 2-iodoethyl ether is the Finkelstein reaction,

where a more readily available precursor like bis(2-chloroethyl) ether or bis(2-bromoethyl) ether

is treated with an iodide salt (e.g., sodium iodide) in a suitable solvent like acetone.[4][5][6] The

success of this reaction is driven by the precipitation of the insoluble sodium chloride or

bromide from the acetone, pushing the equilibrium toward the desired product.[6]

Understanding this synthetic origin is crucial for anticipating potential impurities:

Residual Halides: Incomplete reaction can leave traces of bis(2-chloroethyl) ether or bis(2-

bromoethyl) ether.

Solvent: Residual acetone or other solvents used during workup may be present.

Degradation Products: As alkyl iodides can be sensitive to light and heat, small amounts of

degradation byproducts may exist, often imparting a brownish color to the oil.

Standard quality control analysis is typically performed via Gas Chromatography (GC) for purity

assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Core Synthetic Applications & Mechanistic
Principles
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Role as a Bifunctional Electrophile
The molecule's structure, with two reactive C-I bonds separated by a flexible ether linkage,

defines its primary application: a bifunctional electrophile. It is expertly suited for reactions with

dinucleophiles to form heterocyclic rings or with mono-nucleophiles to act as a cross-linker. Its

most common application is in the synthesis of six-membered heterocycles like morpholines

(from primary amines) and 1,4-dioxanes (from diols).[7][8] It has also been employed as a

crosslinking reagent in the synthesis of functionalized materials.

The SN2 Mechanism & Enhanced Reactivity
Causality: 2-Iodoethyl ether is an exceptional substrate for the SN2 (Substitution Nucleophilic

Bimolecular) mechanism for two key reasons:

Steric Accessibility: The electrophilic carbon atoms are primary (1°), meaning they are

sterically unhindered and readily accessible for backside attack by a nucleophile.[9]

Superior Leaving Group: The iodide ion (I⁻) is an outstanding leaving group. It is a very weak

base due to the high acidity of its conjugate acid (HI), and its large, polarizable nature

stabilizes the negative charge effectively upon departure.[10]

This combination results in significantly higher reactivity compared to its bromo- and chloro-

analogs. For a given nucleophile under identical conditions, the rate of reaction follows the

trend: R-I > R-Br > R-Cl.[10] This allows reactions with 2-iodoethyl ether to proceed under

milder conditions (e.g., lower temperatures) and often with higher yields than with other

dihaloethers.

Caption: General SN2 mechanism for nucleophilic attack on 2-iodoethyl ether.

Experimental Protocol: Synthesis of N-Aryl
Morpholine (Case Study)
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous

approved drugs due to its favorable physicochemical properties, including metabolic stability

and aqueous solubility.[11] The following protocol describes a robust method for synthesizing

an N-aryl morpholine via intramolecular cyclization using 2-iodoethyl ether.
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Detailed Step-by-Step Protocol
Reaction: Aniline + 1-iodo-2-(2-iodoethoxy)ethane → 4-Phenylmorpholine

Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic

stir bar and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate

(K₂CO₃, 3.0 eq.), and 100 mL of anhydrous N,N-Dimethylformamide (DMF).

Initiation: Stir the suspension under an inert atmosphere (e.g., Argon or Nitrogen). Add 2-
iodoethyl ether (1.1 eq.) to the mixture via syringe.

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is

consumed.

Workup (Quenching): Cool the reaction mixture to room temperature. Pour the mixture into

300 mL of cold deionized water.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the

organic layers.

Washing: Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF

and salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via flash column chromatography on silica gel,

using a hexane/ethyl acetate gradient to yield the pure 4-phenylmorpholine product.

Rationale for Experimental Choices
Solvent (DMF): A polar aprotic solvent like DMF is chosen because it effectively dissolves the

reactants but does not participate in the reaction. Its high boiling point is suitable for heating,

and it promotes the SN2 mechanism by solvating the potassium cation, leaving the

carbonate anion more "naked" and basic.
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Base (K₂CO₃): Potassium carbonate is a mild, non-nucleophilic inorganic base. Its role is to

deprotonate the aniline starting material in situ after the first alkylation event, forming the

more nucleophilic amide anion required for the second, intramolecular cyclization step. Using

a stronger base like sodium hydride is unnecessary and could promote side reactions.

Temperature (80 °C): This temperature provides sufficient thermal energy to overcome the

activation barrier for the reaction at a reasonable rate without causing significant

decomposition of the heat-sensitive 2-iodoethyl ether.

Stoichiometry: A slight excess of the di-iodo reagent (1.1 eq.) ensures complete consumption

of the limiting aniline. A larger excess of the base (3.0 eq.) ensures the reaction environment

remains basic throughout the process, driving the cyclization to completion.

Experimental Workflow Diagram
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Caption: Step-by-step workflow for the synthesis of N-phenylmorpholine.
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Safety, Handling, and Storage
2-Iodoethyl ether is a hazardous chemical and must be handled with appropriate precautions.

Hazards: It is known to cause skin irritation and serious eye damage. It may also cause

allergic skin reactions. Inhalation of vapors should be avoided.

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal

Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety

goggles, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is recommended

to store under an inert atmosphere (Argon or Nitrogen) and refrigerated (2–8 °C) to minimize

degradation.[2] Its sensitivity to light necessitates storage in an amber or opaque container.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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